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molecular formula C9H7FO2S B8589356 7-fluoro-4-methoxy-1-benzothiophen-2(3H)-one

7-fluoro-4-methoxy-1-benzothiophen-2(3H)-one

Cat. No. B8589356
M. Wt: 198.22 g/mol
InChI Key: FVKQCUILYYWEMI-UHFFFAOYSA-N
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Patent
US07037932B2

Procedure details

To a solution of N-(7-fluoro-4-methoxy-1-benzothien-2-yl)-N,N-dimethylamine (1.73 g, 7.7 mmol) in THF (25 mL) was added aqueous hydrochloric acid (1 N, 25 mL) and this was heated to 80° C. for 3 h. After cooling to room temperature then extracted with ether (100 mL), dried (MgSO4) and the solvent evaporated in vacuo to give a yellow solid. The residue was purified by flash chromatography in 5% ethyl acetate in hexane to give (1.3 g, 84%) of the title compound; δH (300 MHz, CHCl3) 6.97–6.87 (1H, m, ArH), 6.62–6.55 (1H, m, ArH), 3.91 (2H, s, CH2) and 3.85 (3H, s, OCH3).
Name
N-(7-fluoro-4-methoxy-1-benzothien-2-yl)-N,N-dimethylamine
Quantity
1.73 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Yield
84%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:10]2[S:9][C:8](N(C)C)=[CH:7][C:6]=2[C:5]([O:14][CH3:15])=[CH:4][CH:3]=1.Cl.C1C[O:20]CC1>>[F:1][C:2]1[C:10]2[S:9][C:8](=[O:20])[CH2:7][C:6]=2[C:5]([O:14][CH3:15])=[CH:4][CH:3]=1

Inputs

Step One
Name
N-(7-fluoro-4-methoxy-1-benzothien-2-yl)-N,N-dimethylamine
Quantity
1.73 g
Type
reactant
Smiles
FC1=CC=C(C=2C=C(SC21)N(C)C)OC
Name
Quantity
25 mL
Type
reactant
Smiles
Cl
Name
Quantity
25 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
EXTRACTION
Type
EXTRACTION
Details
then extracted with ether (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a yellow solid
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography in 5% ethyl acetate in hexane

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=2CC(SC21)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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